3-Amino-2-methylpropane-1,2-diol is a chemical compound with the molecular formula and a molecular weight of approximately 105.14 g/mol. It is commonly known as a derivative of 2-amino-2-methyl-1,3-propanediol, often referred to in scientific literature as AMPD. This compound features an amino group and two hydroxyl groups attached to a propane backbone, along with a hydrochloride group in its hydrochloride form. The compound is utilized in various scientific applications, particularly in biochemistry and industrial processes .
3-Amino-2-methylpropane-1,2-diol is classified as an amino alcohol. It is identified by the CAS number 107903-33-3 and can be sourced from chemical suppliers such as Sigma-Aldrich and BenchChem. The compound is recognized for its role in biochemical applications, including enzyme reactions and as a buffer in electrophoresis systems .
The synthesis of 3-Amino-2-methylpropane-1,2-diol can be achieved through several methods:
The reaction conditions for the synthesis often include controlled temperature and pressure settings to maximize yield. For instance, one synthesis route indicates heating a mixture of methanol and ammonia at temperatures ranging from 50 °C to 80 °C for extended periods (up to 21 hours) to facilitate the reaction effectively .
The molecular structure of 3-Amino-2-methylpropane-1,2-diol consists of:
The structural formula can be represented as follows:
Key structural data includes:
3-Amino-2-methylpropane-1,2-diol participates in various chemical reactions:
The conditions for these reactions vary; for example:
The mechanism of action of 3-Amino-2-methylpropane-1,2-diol primarily revolves around its function as a buffer and stabilizing agent in biochemical reactions. It helps maintain pH levels conducive to enzyme activity, particularly for enzymes like alkaline phosphatase that operate effectively in alkaline environments. The compound's multiple hydroxyl groups contribute to its buffering capacity by interacting with ions in solution .
Key physical properties include:
Chemical properties include:
3-Amino-2-methylpropane-1,2-diol has diverse applications across various fields:
This compound's versatility makes it valuable across scientific research and industrial applications, highlighting its importance in both laboratory settings and commercial products.
The Aldol-Tishchenko reaction serves as a powerful tandem methodology for constructing the 1,3-amino alcohol scaffold of 3-amino-2-methylpropane-1,2-diol with precise stereocontrol. This one-pot sequence integrates an aldol addition with a Tishchenko reduction, enabling the formation of two new stereocenters in a single operation. Mechanistically, the reaction initiates with the deprotonation of a methyl ketone (e.g., acetone) using strong bases like lithium diisopropylamide (LDA) to generate a nucleophilic enolate. This enolate attacks an aldehyde electrophile (e.g., acetaldehyde), forming the characteristic aldol adduct. Crucially, the alkoxide intermediate then engages in an intramolecular hydride transfer from a second equivalent of aldehyde (via a six-membered transition state), yielding a mono-ester diol intermediate with high diastereoselectivity [9]. Computational studies reveal that the hydride transfer is the rate- and stereodetermining step, with the chair-like transition state minimizing steric repulsions between substituents [6].
Table 1: Key Features of Aldol-Tishchenko Reaction for 1,3-Amino Alcohol Synthesis
Feature | Detail |
---|---|
Enolate Former | Lithium diisopropylamide (LDA) |
Key Intermediate | Alkoxide after initial aldol addition |
Stereodetermining Step | Intramolecular hydride transfer (Tishchenko step) |
Transition State | Chair-like six-membered ring |
Stereoselectivity | High diastereoselectivity (often >90:10 dr) [6] |
Auxiliary Requirement | Chiral sulfinimines (e.g., Ellman's auxiliaries) for enantiocontrol [2] |
The quaternary carbon center at C2 is established during the aldol step, while the Tishchenko reduction sets the contiguous stereochemistry at C1 and C3. Employing chiral sulfinimines (Ellman auxiliaries) instead of aldehydes allows enantioselective access to the amino diol framework after auxiliary removal [2]. This method provides a streamlined approach to the target molecule's carbon backbone and stereogenic centers.
Racemic mixtures of 3-amino-2-methylpropane-1,2-diol can be resolved into enantiomerically pure forms using chiral resolving agents via diastereomeric salt crystallization. This technique exploits the differential solubility of diastereomeric salts formed between the racemic amino diol and an enantiopure acid. The resolving agent (1R,2S)-(-)-2-amino-1,2-diphenylethanol ((-)-ADPE) has proven highly effective for structurally analogous amino alcohols [4]. Resolution efficiency exhibits profound solvent dependence, a phenomenon termed "solvent-induced chirality switching." For example:
The switch arises from solvent inclusion in the crystal lattice, altering hydrogen-bonding networks and packing efficiencies. X-ray crystallography reveals that solvents like EtOH co-crystallize with the (S)-salt, stabilizing a specific supramolecular architecture, while bulkier alcohols (i-PrOH) disrupt this packing, favoring the (R)-salt [4]. This method enables access to both enantiomers from a single resolving agent by simply changing the solvent system, enhancing its practicality for large-scale production.
Table 2: Solvent Effects on Diastereomeric Salt Crystallization
Solvent Type | Example Solvents | Preferentially Crystallized Diastereomer | Key Interaction |
---|---|---|---|
Linear Alcohols | MeOH, EtOH, n-PrOH | (S)-Amino diol·(-)-ADPE salt | Solvent inclusion in crystal lattice |
Branched Alcohols | i-PrOH, s-BuOH | (R)-Amino diol·(-)-ADPE salt | Altered H-bonding due to steric hindrance |
Aqueous Mixtures | Water-Ethanol | (R)-Salt (chirality switch) [4] | Dielectric constant effects on ion pairing |
Regioselective epoxide aminolysis offers a complementary route to 3-amino-2-methylpropane-1,2-diol, particularly valuable for accessing derivatives with varied N-substitution. The synthesis begins with the preparation of a 2-methylglycidol precursor, often derived from the epoxidation of allylic alcohols or the condensation of epichlorohydrin with carbonyl compounds. Treatment with ammonia or primary amines under controlled conditions (temperature, pressure, catalyst) induces ring-opening. This reaction proceeds via an SN2 mechanism, where nucleophilic attack occurs preferentially at the less substituted epoxide carbon (C3), leading to the formation of the 1,2-amino alcohol motif with retention of stereochemistry at C2 [1].
Catalysts significantly influence regioselectivity and efficiency. Lewis acidic catalysts (e.g., Ti(OiPr)₄, Al(III) complexes) coordinate the epoxide oxygen, enhancing electrophilicity at C3 and promoting nucleophilic attack by amines. Recent advances utilize recyclable catalysts in hydrolysis and ammonolysis steps to improve atom economy and reduce waste [1] [8]. For instance, aqueous methane sulfonic acid combined with dilute sulfuric acid catalyzes epichlorohydrin hydrolysis to 3-chloro-1,2-propanediol intermediates, which undergo subsequent ammonolysis to yield amino diol analogs [1]. While this route efficiently provides the target scaffold, stereocontrol requires enantiopure epoxide starting materials or subsequent resolution.
The relative stereochemistry (syn vs. anti) between the amino and C2-methyl groups in 3-amino-2-methylpropane-1,2-diol profoundly impacts its utility in asymmetric synthesis. Steric and electronic factors dictate the preferential formation of one diastereomer over another, depending on the synthetic route:
The conformational rigidity imparted by the C2 methyl group enhances the stereodivergence between syn and anti isomers. In catalysis, this rigidity translates to significant performance differences:
Table 3: Comparative Performance of Syn vs. Anti Diastereomers in Asymmetric Catalysis
Application | Syn Diastereomer Performance | Anti Diastereomer Performance | Key Factor |
---|---|---|---|
Et₂Zn Addition to Aldehydes | High er (up to 97:3) [3] | Moderate er (~70:30) | Optimal chelation geometry in transition state |
Borane Reduction of Ketones | Moderate er (~80:20) | Low er (<70:30) | Less effective oxazaborolidine formation |
Chiral Auxiliary in Syntheses | Widely effective | Limited utility | Conformational rigidity enhancing face bias |
These differences underscore the critical need for diastereoselective synthesis tailored to the intended application. While the Aldol-Tishchenko route excels at anti-selective synthesis, resolution techniques or auxiliary-based strategies remain essential for accessing pure syn isomers.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1